
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is a synthetic organic compound that belongs to the class of steroids Steroids are a large class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Alkylation: Introduction of the ethyl group at the 13th position.
Methoxylation: Introduction of the methoxy group at the 3rd position.
Cyclization: Formation of the characteristic steroid ring structure.
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol can be used as a starting material for the synthesis of more complex steroid derivatives.
Biology
In biological research, this compound may be used to study the effects of steroids on cellular processes and signaling pathways.
Medicine
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, cosmetics, or other products that utilize steroid structures.
作用機序
The mechanism of action of (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol would likely involve interaction with steroid receptors in the body. These receptors are proteins that bind to steroids and mediate their effects on gene expression and cellular function. The specific molecular targets and pathways would depend on the exact structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Estradiol: A natural estrogen steroid hormone.
Testosterone: A natural androgen steroid hormone.
Methandrostenolone: A synthetic anabolic steroid.
Uniqueness
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is unique due to its specific functional groups and structure, which may confer distinct biological activities and chemical reactivity compared to other steroids.
特性
分子式 |
C20H26O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
(13S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16?,17?,18?,19-,20-/m0/s1 |
InChIキー |
QZNDMYQKEAEONA-OQPPHWFISA-N |
異性体SMILES |
CC[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC |
正規SMILES |
CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
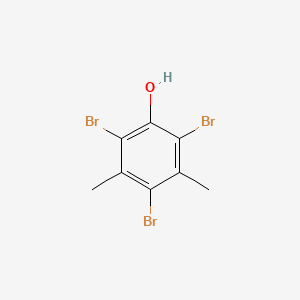
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
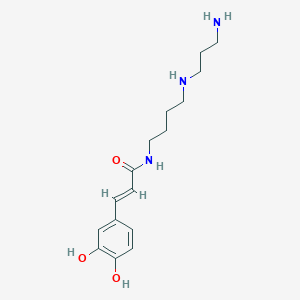

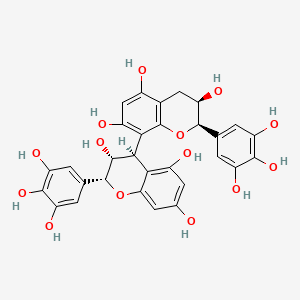
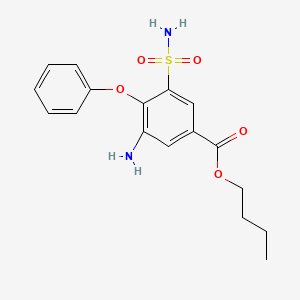

![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
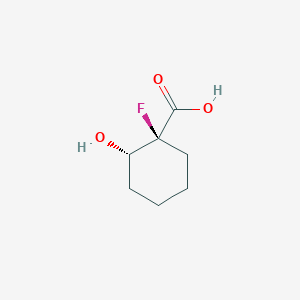
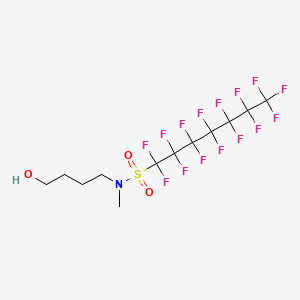
![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
